molecular formula C10H11NO B081786 N-Allylbenzamide CAS No. 10283-95-1

N-Allylbenzamide

Cat. No. B081786
CAS RN: 10283-95-1
M. Wt: 161.2 g/mol
InChI Key: KJVRLFWTIGWXFK-UHFFFAOYSA-N
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Description

N-Allylbenzamide is a chemical compound with the molecular formula C10H11NO . It has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da . It appears as a white solid in powdered form .


Synthesis Analysis

N-Allylbenzamide can be synthesized using various methods. For instance, an oxidative reaction for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1 (2H)-ones uses N-Allylbenzamide derivatives as starting materials . The radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of N-Allylbenzamide consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-Allylbenzamide can undergo various chemical reactions. For example, a visible-light-induced radical cyclization of N-Allylbenzamides with CF3SO2Na in water at room temperature was developed . This photoinduced reaction generated the desired products in good to excellent yields .


Physical And Chemical Properties Analysis

N-Allylbenzamide has a density of 1.0±0.1 g/cm3, a boiling point of 331.5±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 194.0±7.0 °C . The index of refraction is 1.531, and the molar refractivity is 48.9±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

  • Hydroxyalkylation-initiated Radical Cyclization : This process involves the formation of six-membered heterocycles, contributing to the synthesis of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives (Zhou, Ni, Mei, Han, & Pan, 2015).

  • Catalyst-free Intramolecular Oxidative Cyclization : This method prepares 2,5-disubstituted oxazoles, offering an efficient strategy for oxazole nucleus formation from accessible substrates (Zhou, Xie, Han, & Pan, 2012).

  • Selective Preparation of Prop-1-enylamides : This involves the isomerization of N-Allylbenzamides under basic conditions, leading to the production of various isomers (Ribéreau, Delamare, Celanire, & Quéguiner, 2001).

  • Cascade Arylchloromethylation of Unactivated Alkenes : This reaction involves radical chloromethylation/arylation of N-Allylbenzamide to access dichloromethylated dihydroisoquinolinones (Pan, Wu, Yuan, & Yu, 2020).

  • Oxidative Tandem Coupling : This process involves the 1,2-difunctionalization of the C═C double bond in N-Allylbenzamides, creating multiple bond formations (Xu, Wang, Li, Duan, & Li, 2018).

  • Copper-Catalyzed Oxidative Couplings : This method is used for C-N and C-O bond formations, demonstrating the utility of N-Allylbenzamides in the synthesis of various N-containing compounds (Ranjith & Krishna, 2019).

  • Substituent-Controlled Regioselective Photoinduced Cyclization : This process involves the annulation reactions of N-Allylbenzamides under metal-free conditions, leading to various derivatives (Pan, Yang, Wu, Yu, & Zhu, 2023).

  • Phytotoxic Activity of N-Phenylsulfonylbenzamides : Some N-Allylbenzamides have shown significant phytotoxic activity against certain plant species, indicating potential herbicidal applications (Yoneyama, Omokawa, Ichizen, Takeuchi, Konnai, & Takematsu, 1983).

Future Directions

N-Allylbenzamide has potential applications in the synthesis of various chemical compounds. For instance, it can be used in the preparation of trifluoromethylated dihydroisoquinolinones via visible-light-induced radical cyclization . This represents a green and efficient strategy for the preparation of these compounds .

properties

IUPAC Name

N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRLFWTIGWXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308592
Record name N-Allylbenzamide
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylbenzamide

CAS RN

10283-95-1
Record name N-Allylbenzamide
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Record name Benzamide, N-allyl-
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Record name N-Allylbenzamide
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Record name N-ALLYLBENZAMIDE
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Record name N-Allylbenzamide
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Synthesis routes and methods

Procedure details

In a round bottom flask with a stir bar, a solution of allyl amine (10 mL, 133.6 mmol) in dichloromethane (350 mL) was cooled to 0° C. A solution of benzoyl chloride (17.05 mL, 147.0 mmol) in dichloromethane (20 mL) was added dropwise via addition funnel. Once the addition was complete, the solution was stirred at 0° C. for 2 h. The solution was concentrated and the residue was purified on silica gel chromatography (Combiflash. Rf system, 330 g RediSep cartridge) using EtOAc/hexanes as a mobile phase. The desired fractions were collected and concentrated to afford N-allylbenzamide (19.6 g, 91%) as a yellow oil. N-allylbenzamide (1.0 g, 6.21 mmol) was dissolved in dichloromethane (60 mL) and cooled to −78° C. A Tygon tube connected to an ozone generator was fitted with a gas dispersion tube and a stream of ozone was bubbled through the solution at −78° C. Once a pale blue color persisted in the solution, the ozone stream was removed and the solution was treated with dimethyl sulfide (13 mL, 186 mmol) and allowed to warm to ambient temperature over 30 min. The solution was concentrated to give a yellow residue that was subjected to high vacuum for 2 h. The resulting N-(2-oxoethyl)benzamide was used without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.05 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
Z Ye, G Gou, S Gou, W Jiang… - Journal of Applied Polymer …, 2013 - Wiley Online Library
A novel water‐soluble polymer was prepared by copolymerization and sulfomethylation using acrylamide (AM) and N‐allylbenzamide (NABI) as raw materials under mild conditions. …
Number of citations: 74 onlinelibrary.wiley.com
SE Butt, M Das, JM Sotiropoulos… - The Journal of Organic …, 2019 - ACS Publications
Previous experimental work identified 2-iodoanisole as the best precatalyst for the oxidative cyclization of N-alkenylamides into 2-oxazolines. Herein, we describe our investigation into …
Number of citations: 16 pubs.acs.org
X Wang, R Liu, S Zhang, T Zhou, X Zhao, K Lu - Tetrahedron Letters, 2022 - Elsevier
A visible light-induced radical difluoromethylation of N-allylbenzamide by [bis(difluoroacetoxy)iodo]benzene to prepare difluoromethylated dihydroisoquinolinones was developed for …
Number of citations: 5 www.sciencedirect.com
W Zhou, S Ni, H Mei, J Han, Y Pan - Organic letters, 2015 - ACS Publications
… N-Allylbenzamide is prevalent … N-allylbenzamide via cross-coupling or addition reactions. (3) Therefore, the development of an efficient method for functionalization of N-allylbenzamide …
Number of citations: 71 pubs.acs.org
ZQ Xu, C Wang, L Li, L Duan, YM Li - The Journal of Organic …, 2018 - ACS Publications
… Herein, we wish to report a free radical reaction between N-allylbenzamide and aldehydes using di-tert-butyl peroxide (DTBP) as an oxidant under metal-free conditions. …
Number of citations: 26 pubs.acs.org
SP McManus, DW Ware, RA Hames - The Journal of Organic …, 1978 - ACS Publications
Halogenation of IV-allylamide derivatives produces ring-closure products and addition products in varying amounts depending on the halogenating agent, the alkene structure, and the …
Number of citations: 19 pubs.acs.org
D Xia, Y Li, T Miao, P Li, L Wang - Chemical Communications, 2016 - pubs.rsc.org
… In summary, we have developed a TBHP-promoted arylsulfonylation of N-allylbenzamide … friendly access to isoquinolinone derivatives from N-allylbenzamide. Further studies towards …
Number of citations: 49 pubs.rsc.org
R Jala, RK Palakodety - Tetrahedron Letters, 2019 - Elsevier
… H functionalization of N-allylbenzamide derivatives by an efficient novel copper catalyzed protocol in “one-pot” fashion. The direct oxidative coupling of N-allylbenzamide with indoles …
Number of citations: 11 www.sciencedirect.com
PN Makhal, SR Dannarm, AS Shaikh, R Sonti… - …, 2022 - Wiley Online Library
… To start with the optimization, TBHP was preferred as an oxidant over hydrogen peroxide, bearing in mind the limitations pertaining to overoxidation, 59 N-allylbenzamide 8a as the …
J Ranjith, PR Krishna - Chemistry–An Asian Journal, 2019 - Wiley Online Library
… N-allylbenzamide derivatives by an efficient copper-catalyzed protocol in “one-pot” fashion. The direct oxo-amination of N-allylbenzamide … amidation of N-allylbenzamide derivatives into …
Number of citations: 3 onlinelibrary.wiley.com

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